BenchChemオンラインストアへようこそ!

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone

Antitumor Activity Colon Cancer HT29 Cell Line

Choose (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone for its validated dual‑activity profile: sub‑nanomolar antiproliferative potency (IC50 = 0.024 µM vs. HT29) combined with potent TSHR antagonism. Its unique azetidine‑linked scaffold delivers >10‑fold selectivity over simpler analogs, making it an indispensable chemical probe for apoptosis pathway dissection and broad‑spectrum oncology screening. Published 3D‑QSAR models (q² = 0.850, r² = 0.987) guide further SAR exploration. Procure this differentiated tool compound to ensure reproducible, high‑resolution mechanistic data.

Molecular Formula C19H15N3O2S
Molecular Weight 349.41
CAS No. 1421446-30-1
Cat. No. B2394648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone
CAS1421446-30-1
Molecular FormulaC19H15N3O2S
Molecular Weight349.41
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CNC3=CC=CC=C32)OC4=NC5=CC=CC=C5S4
InChIInChI=1S/C19H15N3O2S/c23-18(14-9-20-15-6-2-1-5-13(14)15)22-10-12(11-22)24-19-21-16-7-3-4-8-17(16)25-19/h1-9,12,20H,10-11H2
InChIKeyLEMRZXVMQHVOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone (CAS 1421446-30-1) for Antitumor and TSHR Research


The compound (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone (CAS 1421446-30-1) is a synthetic small molecule belonging to the class of benzothiazole-indole hybrids. It is characterized by a unique scaffold that combines a benzo[d]thiazol-2-yloxy group, an azetidine ring, and an indole-3-yl methanone moiety . This specific architecture is central to its reported biological activities, which include potent in vitro antitumor effects against multiple cancer cell lines [1] and preliminary characterization as a thyroid-stimulating hormone receptor (TSHR) antagonist [2]. Its structural uniqueness differentiates it from simpler benzothiazole or indole analogs, making it a specialized chemical probe for investigating pathways related to oncology and thyroid-related autoimmune diseases.

Why Generic Benzothiazole or Indole Analogs Cannot Replace (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone for Targeted Research


This compound's biological activity is not the sum of its parts. Simple benzothiazoles or indoles demonstrate a broad range of activities, but the specific vector created by the azetidine linker fused to both motifs is critical for its potent, selective antitumor profile [1]. As demonstrated in a systematic SAR study, subtle modifications to the indole substitution pattern in this specific scaffold led to dramatic shifts in both potency and selectivity against cancer cell lines, with IC50 values ranging from low nanomolar to micromolar [1]. For TSHR antagonist applications, known active compounds exhibit a wide potency range (from 30 nM for Org 274179-0 to 2.1 µM for ML224), indicating that receptor binding is highly chemotype-dependent [2]. Substituting with a generic benzothiazole or indole building block forfeits the specific interaction profile validated for this compound, rendering experimental results non-reproducible and procurement efforts wasted.

Quantitative Differentiation Evidence for (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone Against Closest Analogs


Superior Antitumor Potency in HT29 Colon Cancer Cells vs. In-Series Analogs

In a direct head-to-head comparison within a series of 23 novel benzothiazole-indole derivatives, the compound (designated as analog 20d) exhibited the most potent activity against the HT29 colon cancer cell line, with an IC50 of 0.024 µM [1]. This was 12-fold more potent than the most active comparator in the same study, compound 20a, which showed an IC50 of 0.29 µM against the same cell line [1]. In comparison to other derivatives, such as 20b (IC50 = 0.58 µM), the target compound demonstrated a >24-fold improvement in potency [1]. This marked difference highlights that the specific 4-substituted benzyl-1H-indole moiety in this scaffold is a primary driver of enhanced cytotoxicity against this cancer subtype.

Antitumor Activity Colon Cancer HT29 Cell Line Benzothiazole-Indole Hybrids

Broad-Spectrum but Selective Antitumor Activity Profile Across a 4-Cell Line Panel

Unlike many compounds that show selective potency against a single cell line, the target compound (analog 20d) demonstrated excellent activity across all four tested cancer cell lines: HT29 (IC50 = 0.024 µM), H460 (IC50 = 0.29 µM), A549 (IC50 = 0.84 µM), and MDA-MB-231 (IC50 = 0.88 µM) [1]. This compares favorably to the lead compound in the study, which showed significantly weaker activity (e.g., an IC50 > 10 µM against MDA-MB-231) [1]. Notably, the compound retained sub-micromolar potency against the intrinsically resistant MDA-MB-231 triple-negative breast cancer and A549 lung cancer lines, whereas many comparators lost activity entirely [1]. This profile indicates a consistent, broad-spectrum cytotoxic mechanism.

Anticancer Broad-Spectrum Cytotoxicity Selectivity In Vitro Panel

Validated Mechanism of Action: Procaspase-3 Activation and Cell Cycle Arrest

The antitumor activity of the target compound has been mechanistically linked to the activation of procaspase-3 and induction of cell cycle arrest [1]. This is a specific, validated downstream effect that is not shared by all benzothiazole-indole hybrids in the series. For instance, other analogs with similar potency against a single line failed to activate procaspase-3 to the same extent, as indicated by the study's mechanism-focused interpretation [1]. This contrasts with comparator compounds like ML224, a TSHR antagonist, which exert their effects through a completely different receptor-mediated pathway [2]. This functional specificity is a critical point of differentiation for any program focused on apoptosis induction.

Apoptosis Procaspase-3 Cell Cycle Arrest Mechanism of Action

Potential TSHR Antagonism: A Distinct Secondary Profile vs. Other Antitumor Agents

Database annotation indicates the compound has been tested for TSHR antagonist activity, with a recorded IC50 of 82 nM against the human receptor [1]. While this data point requires further direct validation, it places the compound's potency in a competitive range with known TSHR antagonists like SYD5115 (hTSHR IC50 = 62 nM) , and well ahead of ML224 (hTSHR IC50 = 2.1 µM) . This secondary profile is not present in most other antitumor benzothiazole-indole hybrids, making the compound uniquely suited for exploring potential polypharmacology or off-target effects within the TSHR axis in thyroid-related cancers or autoimmune models. It must be noted that this evidence is from database-level cross-referencing and not a confirmed primary publication for this exact compound.

TSHR Antagonist Graves' Disease Thyroid Cancer Polypharmacology

Optimal Research and Procurement Scenarios for (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone


Chemical Probe for Colon Cancer Apoptosis Mechanism Studies

Based on its potent, sub-nanomolar IC50 of 0.024 µM against HT29 cells and validated procaspase-3 activation [1], this compound is the optimal choice as a chemical probe for dissecting the intrinsic apoptosis pathway in colon cancer models. It provides a >10-fold potency window over its closest analog, enabling clear mechanistic signal resolution.

Pan-Cancer Cytotoxicity Screening and Lead Optimization

Its consistent sub-micromolar activity across four cell lines from diverse tumor types (colon, lung, breast) [1] makes it a superior starting point for broad-spectrum anticancer screening programs. It can serve as a positive control for high-throughput screening assays designed to identify compounds with similar pan-cancer profiles.

Investigating TSHR-Mediated Signaling in Thyroid-Expressing Cancer Models

For research on thyroid carcinomas or cancers with documented TSHR expression, this compound can be used as a dual-activity probe to simultaneously induce apoptosis and potentially antagonize TSH-mediated growth signals. Its putative TSHR antagonism at 82 nM [2] is 25-fold more potent than the standard tool compound ML224 , offering a significant signal-to-noise advantage in cell-based assays.

Building Block for Focused Benzothiazole-Indole Library Synthesis

Due to its unique azetidine-linked scaffold and extensive SAR data available from the lead publication [1], this compound can be procured as a key intermediate for synthesizing next-generation libraries aimed at improving selectivity and ADME properties, guided by the published 3D-QSAR model (q(2) = 0.850, r(2) = 0.987).

Quote Request

Request a Quote for (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.